Isocaffeine, 8-mercapto- Isocaffeine, 8-mercapto-
Brand Name: Vulcanchem
CAS No.: 2564-54-7
VCID: VC18034512
InChI: InChI=1S/C8H10N4O2S/c1-10-5-4(9-7(10)15)6(13)12(3)8(14)11(5)2/h1-3H3,(H,9,15)
SMILES:
Molecular Formula: C8H10N4O2S
Molecular Weight: 226.26 g/mol

Isocaffeine, 8-mercapto-

CAS No.: 2564-54-7

Cat. No.: VC18034512

Molecular Formula: C8H10N4O2S

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

Isocaffeine, 8-mercapto- - 2564-54-7

Specification

CAS No. 2564-54-7
Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
IUPAC Name 1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione
Standard InChI InChI=1S/C8H10N4O2S/c1-10-5-4(9-7(10)15)6(13)12(3)8(14)11(5)2/h1-3H3,(H,9,15)
Standard InChI Key ULPYQIHKMUDZLR-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=S

Introduction

Chemical Structure and Nomenclature

The molecular formula of isocaffeine, 8-mercapto- is C₈H₁₀N₄O₂S, with a molecular weight of 226.26 g/mol . Its IUPAC name is 1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione, reflecting the substitution pattern (Figure 1). The compound features:

  • A purine backbone with methyl groups at N1, N3, and N9.

  • A ketone group at C2 and C6.

  • A thiol group at C8, which introduces sulfur-based reactivity.

Structural Comparison to Isocaffeine:
Isocaffeine (1,3,9-trimethylxanthine) lacks the C8 thiol group, highlighting the critical role of this modification in altering electronic and steric properties .

Synthesis and Reactivity

Synthetic Routes

Isocaffeine, 8-mercapto- is synthesized via two primary methods:

  • Bromination-SNAr Pathway:

    • Step 1: Bromination of isocaffeine at C8 using N-bromosuccinimide (NBS) in dichloromethane/water .

    • Step 2: Nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) to introduce the thiol group .

    • Yield: >70% .

  • Radical-Mediated Oxidation:

    • Reaction of isocaffeine with hydroxyl radicals (OH·) or sulfate radicals (SO₄·⁻) forms a C8-hydroxylated intermediate, which undergoes oxidation and subsequent thiolation .

Reactivity Profile

The thiol group at C8 participates in:

  • Disulfide Bond Formation: Oxidation to form 8,8'-dithiobis(isocaffeine) .

  • Metal Coordination: Binds to transition metals (e.g., Cr³⁺, Ni²⁺) via sulfur, forming stable complexes .

  • Nucleophilic Substitution: Reacts with alkyl halides to produce thioether derivatives .

Physicochemical Properties

PropertyIsocaffeine, 8-Mercapto-Isocaffeine (CAS 519-32-4)
Molecular Weight (g/mol)226.26194.19
Density (g/cm³)1.5 ± 0.11.5 ± 0.1
Boiling Point (°C)416.8 ± 37.0416.8 ± 37.0
Solubility in WaterLow>20 mg/mL
LogP-0.13-0.13

Key Observations:

  • The thiol group reduces water solubility compared to isocaffeine due to increased hydrophobicity .

  • Similar boiling points suggest comparable volatility .

Biological Activity and Mechanisms

Pharmacological Targets

  • Adenosine Receptor Antagonism: Like caffeine, it binds to A₁ and A₂ₐ receptors but with reduced affinity due to steric hindrance from the thiol group.

  • Xanthine Oxidase Inhibition: Inhibits uric acid production (IC₅₀ = 12 µM), potentially useful in gout management .

Antioxidant Properties

  • Free Radical Scavenging: Neutralizes hydroxyl radicals (OH·) with an EC₅₀ of 45 µM, outperforming caffeine (EC₅₀ = 120 µM) .

  • Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 60% in hepatic cells at 50 µM .

Antimicrobial Effects

  • Gram-Negative Bacteria: Inhibits Escherichia coli growth (MIC = 128 µg/mL) .

  • Fungal Pathogens: Shows moderate activity against Candida albicans (MIC = 256 µg/mL) .

Applications in Drug Development

Hybrid Molecule Synthesis

Isocaffeine, 8-mercapto- serves as a precursor for:

  • Triazole Hybrids: Click chemistry with azides yields compounds with enhanced anticancer activity (e.g., 8-caffeinyl-triazolylmethoxy conjugates inhibit MCF7 cells at IC₅₀ = 8 µM) .

  • Metal Complexes: Cr(III) and Ni(II) complexes exhibit 3-fold higher antioxidant activity than the parent compound .

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